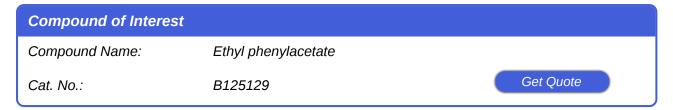


An In-depth Technical Guide to the Spectroscopic Data of Ethyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl phenylacetate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Chemical Structure

IUPAC Name: ethyl 2-phenylacetate Molecular Formula: C10H12O2 Molecular Weight: 164.20 g/mol [1] CAS Registry Number: 101-97-3[2]

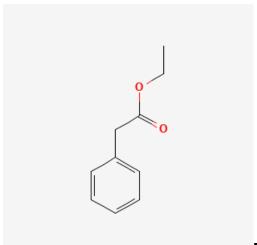


Figure 1. Chemical structure of Ethyl Phenylacetate.

Spectroscopic Data



The following sections present the key spectroscopic data for **ethyl phenylacetate** in a structured format for easy reference and comparison.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of **ethyl phenylacetate** is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Phenylacetate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|---------------|-------------|--|
| 7.39 - 7.25 | m | 5H | Aromatic protons (C ₆ H ₅) |
| 4.14 | q, J = 7.1 Hz | 2H | Methylene protons (- O-CH ₂ -CH ₃) |
| 3.59 | S | 2H | Methylene protons (- CH ₂ -C ₆ H ₅) |
| 1.24 | t, J = 7.1 Hz | 3H | Methyl protons (-O-CH2-CH3) |

m = multiplet, q = quartet, s = singlet, t = triplet, J = coupling constant in Hertz.

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for Ethyl Phenylacetate in CDCl₃[1][3][4]



| Chemical Shift (δ) ppm | Assignment | |
|------------------------|--|--|
| 171.52 | Carbonyl carbon (C=O)[1] | |
| 134.25 | Quaternary aromatic carbon (C-CH ₂)[1] | |
| 129.25 | Aromatic carbons (ortho-C)[1] | |
| 128.54 | Aromatic carbons (meta-C)[1] | |
| 127.03 | Aromatic carbon (para-C)[1] | |
| 60.76 | Methylene carbon (-O-CH ₂)[1] | |
| 41.40 | Methylene carbon (-CH ₂ -Ph)[1] | |
| 14.15 | Methyl carbon (-CH₃)[1] | |

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl Phenylacetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|-------------------|-----------|--|
| 3088, 3065, 3032 | Medium | C-H stretch (aromatic) |
| 2982, 2938 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1605, 1497, 1455 | Medium | C=C stretch (aromatic ring) |
| 1258, 1156 | Strong | C-O stretch (ester) |
| 749, 698 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Data is for a liquid film sample.



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments upon ionization. For **ethyl phenylacetate**, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for **Ethyl Phenylacetate** (Electron Ionization)[1][5]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 164 | 18.6 | [M]+ (Molecular ion)[5] |
| 91 | 100.0 | [C7H7]+ (Tropylium ion, base peak)[5] |
| 65 | 9.8 | [C₅H₅] ⁺ [5] |
| 29 | 10.0 | [C ₂ H ₅] ⁺ [5] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Sample Preparation:

- For ¹H NMR, dissolve 5-25 mg of ethyl phenylacetate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6]
- For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.[7]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6] The final liquid column height should be approximately 4-5 cm.[6][7]

• Instrument Parameters:

Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.



- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[7]
- Referencing: Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ solvent peak is used for referencing (δ = 77.16 ppm).
- Acquisition:
 - For ¹H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are necessary.[8]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
 - Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
- Sample Preparation (Neat Liquid):
 - Place one to two drops of pure ethyl phenylacetate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]
 - Place a second salt plate on top to create a thin liquid film "sandwich".[9][10]
 - Ensure the liquid is evenly spread between the plates.
- Instrument Parameters:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.



 Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.[11]

Acquisition:

- Place the salt plate assembly into the sample holder in the instrument's beam path.[10]
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the wavenumbers of significant absorption bands.
- Sample Preparation and Introduction:
 - For direct infusion, prepare a dilute solution of ethyl phenylacetate in a volatile solvent like methanol or acetonitrile.
 - Alternatively, for GC-MS analysis, inject a dilute solution of the sample into the gas chromatograph, which separates the compound before it enters the mass spectrometer.
- Instrument Parameters (Electron Ionization EI):
 - Ionization Source: Electron Ionization (EI) with a standard electron energy of 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
 - Acquisition Mode: Scan over a mass range appropriate for the compound, for example, m/z 20-200.

Acquisition:

Introduce the sample into the ion source.



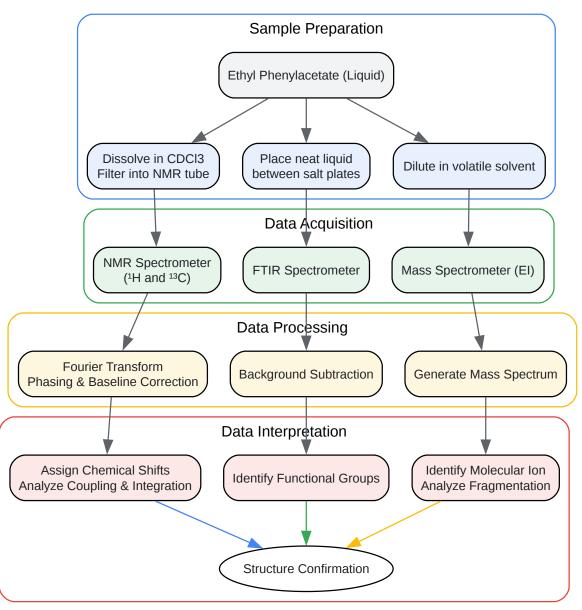
- The molecules are ionized and fragmented.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ([M]+) and the base peak (the most intense peak).
 - Analyze the fragmentation pattern to aid in structure elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid sample such as **ethyl phenylacetate**.



Workflow for Spectroscopic Analysis of Ethyl Phenylacetate



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Caption: Spectroscopic analysis workflow.

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